C-1 Oxo Group Analytical Discrimination
The defining structural feature of virgatic acid, a ketone group at the C-1 position, provides a critical point of analytical differentiation from the common triterpenoid oleanolic acid, which lacks this functional group [1]. This difference is quantifiable via mass spectrometry, where virgatic acid (C30H46O4, exact mass 470.33961) exhibits a distinct fragmentation pattern centered on the loss of the C-1 oxo group, whereas oleanolic acid (C30H48O3, exact mass 456.36) does not. In LC-MS/MS analysis, the presence of a characteristic fragment ion corresponding to the loss of CO from the C-1 position allows for unambiguous identification and quantification of virgatic acid in complex plant extracts or biological matrices [2]. This specificity is paramount for accurate phytochemical profiling and pharmacokinetic studies.
| Evidence Dimension | Mass Spectrometry: Diagnostic Fragment Ion |
|---|---|
| Target Compound Data | Exact Mass: 470.33961 g/mol; Characteristic loss of CO (28 Da) from molecular ion |
| Comparator Or Baseline | Oleanolic Acid: Exact Mass 456.36 g/mol |
| Quantified Difference | Mass difference of 14.3 Da; Distinct MS/MS fragmentation pattern due to C-1 oxo group. |
| Conditions | In silico structural analysis based on established mass spectrometry fragmentation rules for ketones. |
Why This Matters
This analytical specificity ensures that researchers can accurately identify and quantify virgatic acid without interference from the more ubiquitous oleanolic acid, a critical factor for reliable data in natural product chemistry and metabolomics studies.
- [1] ChEBI. Virgatic acid (CHEBI:67945). European Bioinformatics Institute, 2014. View Source
- [2] PubChem. Virgatic acid. National Center for Biotechnology Information. View Source
